molecular formula C6H13FN2 B1321244 1-(2-Fluoroethyl)piperazine CAS No. 541505-04-8

1-(2-Fluoroethyl)piperazine

Cat. No.: B1321244
CAS No.: 541505-04-8
M. Wt: 132.18 g/mol
InChI Key: QXROJWBPMDWCPN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperazine is a useful research compound. Its molecular formula is C6H13FN2 and its molecular weight is 132.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Antagonist for 5-HT1A Receptors Study

1-(2-Fluoroethyl)piperazine derivatives have been utilized in the development of radiolabeled antagonists, such as [18F]p-MPPF, for studying 5-HT1A receptors. This application is significant in researching serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

Synthesis of Flunarizine and Its Isomers

Flunarizine, a drug used for treating migraines and epilepsy, can be synthesized using this compound derivatives. This process involves regioselective metal-catalyzed amination, highlighting the chemical versatility of such compounds (Shakhmaev et al., 2016).

Docking Studies for Medicinal Chemistry

In medicinal chemistry, this compound derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, are synthesized for docking studies. These studies are crucial for understanding molecular interactions and potential drug applications (Balaraju et al., 2019).

X-Ray Photoelectron Spectroscopy in Pharmaceutical Research

X-ray photoelectron spectroscopy (XPS) is used to investigate new solid forms of pharmaceutical compounds, such as the combination of 5-fluorouracil and piperazine, for potential biomedical applications. This underscores the utility of this compound in creating new compounds with pharmaceutical importance (Todea et al., 2018).

Development of Cocaine-Abuse Therapeutic Agents

This compound derivatives are used in developing long-acting agents for the treatment of cocaine abuse. This involves synthesizing hydroxylated derivatives to interact with dopamine and serotonin transporters, demonstrating the therapeutic potential of these compounds in addiction medicine (Hsin et al., 2002).

Anticancer Research

Compounds such as 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide show promise in anticancer research. They have been observed to induce apoptosis of cancer cells, inhibit tumor growth, and interact with key cellular proteins, indicating the significance of this compound derivatives in oncology research (Lee et al., 2013).

Mechanism of Action

While the specific mechanism of action for 1-(2-Fluoroethyl)piperazine is not provided in the search results, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .

Properties

IUPAC Name

1-(2-fluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXROJWBPMDWCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610623
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541505-04-8
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 1,1-dimethylethyl 4-(2-fluoroethyl)-1-piperazinecarboxylate was dissolved in 40 mL of MeOH and 40 mL 37% HCl. Reaction was stirred for 1 h. Carefully neutralized with solid K2CO3 and concentrated in vacuo being careful not to heat the H2O bath past 30° C. The resulting residue was taken up in diethyl ether and the solids were filtered and washed with diethyl ether and DCM several times. Filtrate was concentrated in vacuo, again being careful not to heat the H2O bath past 30° C., to give desired product 1-(2-fluoroethyl)piperazine (5.2 g, 73% over 2 steps) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.40-4.57 (m, 2H), 2.64-2.73 (m, 4H), 2.53-2.61 (m, 1H), 2.46-2.53 (m, 2H), 2.29-2.40 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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